molecular formula C8H7NOS B2667450 4-Methyl-1,3-benzoxazole-2-thiol CAS No. 93794-44-6

4-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2667450
CAS No.: 93794-44-6
M. Wt: 165.21
InChI Key: RWYDISZVUDDJOI-UHFFFAOYSA-N
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Description

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring with a thiol group at the 2-position and a methyl group at the 4-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol derivatives with appropriate thiol-containing reagents. One common method involves the reaction of 2-aminophenol with carbon disulfide and methyl iodide under basic conditions to form the desired benzoxazole derivative . Another approach includes the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,3-benzoxazole-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with DNA and other biomolecules, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound characterized by a benzoxazole ring with a thiol group at the 2-position and a methyl group at the 4-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected derivatives of benzoxazole were reported, highlighting the structure-activity relationship that influences their antimicrobial efficacy .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Bacillus subtilis
This compound64Escherichia coli

Anticancer Activity

The compound's anticancer properties have also been explored extensively. It has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancer cells (PC3). The mechanism of action involves the compound's ability to interact with DNA and inhibit cellular processes essential for cancer cell proliferation .

Antifungal Activity

In addition to its antibacterial and anticancer activities, this compound has demonstrated antifungal properties . It has been identified as a potential candidate for therapeutic applications against fungal infections, further expanding its utility in pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity.
  • DNA Interaction : The benzoxazole ring interacts with DNA, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with specific molecular targets within cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli, with varying MIC values based on structural modifications .

Investigation of Anticancer Properties

Another study focused on the anticancer effects of benzoxazole derivatives on multiple cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 and A549 cells through caspase activation pathways. This suggests its potential as a chemotherapeutic agent.

Properties

IUPAC Name

4-methyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDISZVUDDJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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